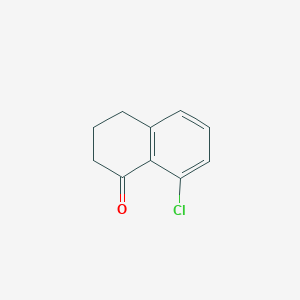

8-chloro-3,4-dihydro-2H-naphthalen-1-one

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

8-chloro-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPGQWJGLPAGMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463668 | |

| Record name | 8-chloro-3,4-dihydro-2H-naphthalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68449-32-1 | |

| Record name | 8-chloro-3,4-dihydro-2H-naphthalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Chloro-3,4-dihydro-2H-naphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Research Context and Significance of Chlorinated Dihydronaphthalenones in Organic and Medicinal Chemistry

Historical Perspectives on Tetralone and Dihydronaphthalenone Scaffolds in Synthetic Chemistry

The story of 8-chloro-3,4-dihydro-2H-naphthalen-1-one is built upon the rich history of its foundational structures: tetralone and dihydronaphthalenone. Tetralones, bicyclic aromatic compounds featuring a benzene (B151609) ring fused to a cyclohexanone (B45756) ring, have long been recognized as pivotal intermediates in organic synthesis. edu.krd Their unique chemical features and reactivity have made them attractive to chemists since the early 20th century. semanticscholar.org

These scaffolds are not merely synthetic curiosities; they are found in a wide array of natural products with diverse biological activities. semanticscholar.org This has made them a subject of intense interest for total synthesis campaigns and as starting points for drug discovery. semanticscholar.org The α-tetralone structure, specifically 3,4-dihydro-2H-naphthalen-1-one, is a versatile building block used to construct therapeutically important compounds, including certain antibiotics, antidepressants, and acetylcholinesterase inhibitors for potential Alzheimer's disease treatment. edu.krdresearchgate.net Its utility extends to the synthesis of agrochemicals and even fragrances. edu.krdwikipedia.org Classic organic reactions like the Friedel-Crafts acylation are commonly employed to construct the tetralone framework itself, highlighting its accessibility and fundamental importance in synthetic chemistry. semanticscholar.org

Importance of Halogenation in Modulating Reactivity and Biological Profiles of Aromatic Systems

The introduction of a halogen atom, such as chlorine, onto an aromatic system is a powerful and widely used strategy in both organic and medicinal chemistry. Halogenation significantly alters a molecule's physical and chemical properties. In synthetic chemistry, halogens can act as versatile handles for further functionalization through cross-coupling reactions. researchgate.net From an electronic standpoint, halogens are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution, a key consideration in multi-step syntheses. numberanalytics.com The reactivity of halogens varies, with chlorine being more reactive than bromine and iodine in typical electrophilic aromatic substitutions, often requiring a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) to proceed efficiently. libretexts.orglibretexts.orgmasterorganicchemistry.com

In medicinal chemistry, the impact of halogenation is profound. Approximately one-third of drugs in clinical trials are halogenated, and about 20% of all pharmaceutical compounds contain a halogen. nih.govtandfonline.com The inclusion of a halogen can:

Improve Pharmacokinetic Properties : Halogens can enhance metabolic stability and membrane permeability. nih.govnih.gov For instance, replacing a hydrogen atom prone to metabolism with a halogen can increase a drug's half-life. nih.gov

Enhance Binding Affinity : Originally thought to be simple steric bulk, it is now understood that halogens can participate in specific, stabilizing interactions with biological targets. researchgate.netbenthamdirect.com The "halogen bond," an interaction between the electropositive region on a halogen atom and a Lewis basic site on a protein (like a carbonyl oxygen), is now recognized as a significant force in ligand-receptor binding. tandfonline.comnih.govbenthamdirect.com

Modulate Potency : The introduction of halogens can have a pronounced positive impact on the biological effects of drug molecules, often significantly improving their potency. researchgate.net

The strategic placement of a chlorine atom on the dihydronaphthalenone scaffold, therefore, is not a minor modification but a deliberate design choice to fine-tune the molecule's reactivity and biological potential.

Current Relevance of this compound as a Synthetic Intermediate and Core Structure

This compound (CAS 68449-32-1) has emerged as a key synthetic intermediate. synquestlabs.comscbt.com Its structure is particularly useful because the chlorine atom at the 8-position and the ketone at the 1-position provide two distinct points for chemical modification. This allows for the construction of a diverse library of derivative compounds.

While detailed synthetic applications are often proprietary or embedded in complex multi-step syntheses within patent literature, its availability from chemical suppliers points to its use in both academic and industrial research. 3wpharm.commolbase.com It serves as a precursor for more complex molecules where the chloro-tetralone core is a key pharmacophore or structural element. For example, related chloro-tetralone derivatives have been investigated for their potential as antifungal and anticancer agents. The reactivity of the ketone and the potential for nucleophilic substitution or cross-coupling at the chlorinated position make it a versatile starting material.

Overview of Research Trends in Dihydronaphthalenone Derivatives

Research involving dihydronaphthalenone and tetralone derivatives continues to be a vibrant area. The focus remains on leveraging this privileged scaffold to develop new therapeutic agents. researchgate.netnih.gov Current trends include:

Anticancer Agents : Many studies focus on synthesizing novel tetralone derivatives and evaluating their cytotoxicity against various cancer cell lines. semanticscholar.orgresearchgate.net For example, the natural product Actinoranone, which contains a tetralone unit, shows significant cytotoxicity against human colon cancer cells. semanticscholar.org

Antibacterial and Antifungal Compounds : The tetralone scaffold is being explored for the development of new antimicrobial drugs to combat resistance. researchgate.netnih.gov

Central Nervous System (CNS) Applications : Derivatives of tetralone are being investigated for their effects on the CNS, including potential treatments for depression and neurodegenerative diseases like Alzheimer's. edu.krdresearchgate.netnih.gov

Plant Growth Regulators : Novel tetralone analogues have been synthesized and shown to have potent activity as plant growth regulators, demonstrating applications beyond human medicine. psu.edu

The synthesis of this compound and its subsequent elaboration fit squarely within these trends, providing a pathway to new chemical entities with potentially enhanced biological activity due to the presence of the chlorine atom.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 68449-32-1 | synquestlabs.comscbt.com |

| Molecular Formula | C₁₀H₉ClO | synquestlabs.comscbt.com |

| Molecular Weight | 180.63 g/mol | synquestlabs.comscbt.com |

| Common Synonyms | 8-Chloro-1-tetralone | molbase.com |

| Purity (Typical) | ≥98% | synquestlabs.commolbase.com |

Table 2: Mentioned Compounds

| Compound Name | Chemical Structure/Class | Context of Mention |

|---|---|---|

| This compound | Chlorinated Dihydronaphthalenone | Primary subject of the article |

| Tetralone | Bicyclic Aromatic Ketone | Historical and synthetic precursor scaffold edu.krd |

| 3,4-dihydro-2H-naphthalen-1-one | α-Tetralone | Specific isomer class of tetralone edu.krd |

| 3,4-dihydro-1H-naphthalen-2-one | β-Tetralone | Specific isomer class of tetralone edu.krd |

| 1-Naphthol (B170400) | Naphthalene (B1677914) Derivative | Product from aromatization of 1-tetralone (B52770) wikipedia.org |

| Carbaryl | Insecticide | Synthesized from 1-naphthol wikipedia.org |

| Propranolol | Beta-blocker | Synthesized from 1-naphthol wikipedia.org |

| Aristelegone A | Natural Product | Contains a tetralone skeleton wikipedia.org |

| Actinoranone | Meroterpene Natural Product | Contains a tetralone functionality, exhibits cytotoxicity semanticscholar.org |

| Aluminum chloride (AlCl₃) | Lewis Acid | Catalyst for halogenation reactions libretexts.org |

Reaction Mechanisms and Chemical Transformations Involving Chlorinated Dihydronaphthalenones

Mechanistic Investigations of Dihydronaphthalenone Formation

The synthesis of the dihydronaphthalenone core can be achieved through various synthetic routes, with intramolecular cyclization reactions being a prominent strategy.

While not the most common method for the synthesis of 8-chloro-3,4-dihydro-2H-naphthalen-1-one itself, radical-mediated cyclizations represent a powerful tool for constructing tetralone frameworks. These reactions often proceed via a 1,5-hydrogen atom transfer (HAT) mechanism. In this process, a radical generated elsewhere in the molecule abstracts a hydrogen atom from a position five atoms away, leading to the formation of a new carbon-centered radical that can then cyclize. For instance, the generation of an acyl radical from a suitable precursor could initiate a 1,5-HAT, followed by cyclization onto the aromatic ring to form the tetralone system. The regioselectivity of the cyclization is influenced by the stability of the resulting radical and the electronic properties of the aromatic ring.

The dihydronaphthalenone scaffold is susceptible to both electrophilic and nucleophilic attack, depending on the reaction conditions and the specific site of reaction.

A common and industrially relevant method for the synthesis of tetralones, including chlorinated derivatives, is the Friedel-Crafts acylation. stackexchange.comvedantu.comorganic-chemistry.orgmasterorganicchemistry.com For this compound, a plausible synthetic route involves the Friedel-Crafts acylation of a substituted benzene (B151609) derivative. For example, the reaction of an appropriately substituted phenylacetyl chloride with an alkene, or the intramolecular cyclization of a γ-arylbutyryl chloride, can yield the tetralone ring system. The presence of a chlorine atom on the aromatic ring directs the cyclization.

The aromatic ring of this compound can undergo further electrophilic aromatic substitution. The directing effects of the existing substituents, the chloro group and the carbonyl-containing fused ring, are crucial in determining the position of the incoming electrophile. The chlorine atom is an ortho-, para-director, while the carbonyl group is a meta-director. organicchemistrytutor.comyoutube.com The interplay of these directing effects, along with steric hindrance, will dictate the regiochemical outcome of reactions such as nitration, halogenation, and Friedel-Crafts reactions on the aromatic ring.

Nucleophilic substitution reactions can also occur, particularly at the aromatic ring under certain conditions (e.g., with strongly activated substrates or the use of powerful nucleophiles) or at the alpha-position to the carbonyl group via an enolate intermediate. chemguide.co.uklibretexts.orgucalgary.camdpi.commasterorganicchemistry.com

Functionalization and Derivatization of this compound

The presence of distinct functional groups allows for a wide range of derivatization reactions, making this compound a versatile building block.

The ketone functionality is a primary site for transformations.

Reduction: The carbonyl group can be reduced to a hydroxyl group to form the corresponding alcohol, 8-chloro-1,2,3,4-tetrahydronaphthalen-1-ol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). organic-chemistry.org For complete deoxygenation to a methylene (B1212753) group (CH₂), the Wolff-Kishner reduction, which involves the formation of a hydrazone followed by treatment with a strong base at high temperatures, can be employed. wikipedia.orgalfa-chemistry.comvedantu.comlscollege.ac.inlibretexts.org

Oxidation: The Baeyer-Villiger oxidation of cyclic ketones using peroxy acids (e.g., m-CPBA) leads to the formation of lactones. organic-chemistry.orgwikipedia.orgnih.govsigmaaldrich.comthermofisher.com In the case of this compound, this reaction would yield the corresponding lactone by insertion of an oxygen atom between the carbonyl carbon and the adjacent aromatic carbon.

| Reaction Type | Reagent(s) | Product |

| Reduction to Alcohol | Sodium Borohydride (NaBH₄) | 8-chloro-1,2,3,4-tetrahydronaphthalen-1-ol |

| Deoxygenation | Hydrazine (N₂H₄), KOH | 5-chloro-1,2,3,4-tetrahydronaphthalene |

| Baeyer-Villiger Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | 9-chloro-3,4-dihydro-1H-benzo[c]oxepin-5(3H)-one |

The saturated portion of the molecule also offers opportunities for functionalization.

Alpha-Halogenation: The α-position to the carbonyl group (C-2) is susceptible to halogenation under both acidic and basic conditions. youtube.comlibretexts.orgyoutube.comlibretexts.orgyoutube.com This reaction proceeds through an enol or enolate intermediate. The introduction of a halogen at this position provides a handle for further synthetic transformations, such as elimination reactions to form α,β-unsaturated ketones or nucleophilic substitution reactions.

| Reaction Type | Reagent(s) | Product |

| α-Bromination | Br₂, Acetic Acid | 2-bromo-8-chloro-3,4-dihydro-2H-naphthalen-1-one |

The aromatic ring can be further functionalized through electrophilic aromatic substitution reactions.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the aromatic ring. masterorganicchemistry.comyoutube.com The position of nitration will be directed by the existing chloro and carbonyl-containing ring substituents.

Halogenation: Further halogenation of the aromatic ring can be achieved using halogens (e.g., Cl₂, Br₂) in the presence of a Lewis acid catalyst. youtube.comyoutube.comkhanacademy.org The regioselectivity is again determined by the directing effects of the substituents.

The directing effects of the substituents on the aromatic ring of this compound are crucial for predicting the outcome of these reactions. The chlorine atom is an ortho-, para-director, while the fused ring containing the carbonyl group acts as a deactivating, meta-directing group. libretexts.orglibretexts.orglumenlearning.com The interplay of these effects and steric hindrance will determine the final position of the new substituent.

| Reaction Type | Reagent(s) | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 8-chloro-6-nitro-3,4-dihydro-2H-naphthalen-1-one and/or 8-chloro-5-nitro-3,4-dihydro-2H-naphthalen-1-one |

| Bromination | Br₂, FeBr₃ | 8-chloro-6-bromo-3,4-dihydro-2H-naphthalen-1-one |

Rearrangement Reactions and Skeletal Modifications

The chemical behavior of this compound is marked by its susceptibility to rearrangement reactions, which lead to significant alterations of its fundamental carbocyclic framework. These transformations are of considerable interest in synthetic organic chemistry as they provide pathways to novel molecular architectures that may not be readily accessible through other synthetic routes. The Favorskii rearrangement, a classic reaction of α-halo ketones, is a prime example of such a skeletal modification.

The Favorskii rearrangement involves the transformation of an α-halo ketone, such as this compound, into a carboxylic acid derivative upon treatment with a base. wikipedia.org In the case of cyclic α-halo ketones, this rearrangement characteristically results in a ring contraction, yielding a smaller carbocyclic system. wikipedia.orgyoutube.com The reaction is typically carried out in the presence of a base like an alkoxide or hydroxide (B78521). wikipedia.org

The generally accepted mechanism for the Favorskii rearrangement of a cyclic α-halo ketone commences with the abstraction of an acidic α-proton on the side of the carbonyl group opposite to the halogen atom, leading to the formation of an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbon atom bearing the chlorine, resulting in the formation of a highly strained bicyclic cyclopropanone (B1606653) intermediate. wikipedia.orgyoutube.com Subsequent nucleophilic attack by a base (e.g., hydroxide or alkoxide) on the carbonyl carbon of the cyclopropanone opens the three-membered ring. This ring-opening proceeds in a manner that generates a more stable carbanion, which is then protonated to yield the final ring-contracted carboxylic acid or its corresponding ester. wikipedia.org The use of an alkoxide base, such as sodium methoxide, typically leads to the formation of the corresponding ester. wikipedia.org

While specific experimental data on the Favorskii rearrangement of this compound is not extensively documented in publicly available literature, the established principles of this reaction allow for a predictive understanding of its outcome. The reaction is anticipated to yield a substituted indane-7-carboxylic acid derivative. The chloro substituent on the aromatic ring remains in its position during this transformation.

To illustrate the typical conditions and outcomes of a Favorskii rearrangement on a related substrate, the following table details the ring contraction of a similar α-chloro ketone:

| Reactant | Base | Solvent | Product | Yield (%) |

| 2-Chlorocyclohexanone | Sodium Methoxide | Methanol | Methyl cyclopentanecarboxylate | ~70% |

This table presents representative data for a known Favorskii rearrangement and is included for illustrative purposes due to the limited specific experimental data for this compound.

Beyond the Favorskii rearrangement, other skeletal modifications of dihydronaphthalenone systems can be envisaged, although they are less commonly reported for the 8-chloro substituted variant. These could potentially include acid-catalyzed Wagner-Meerwein type rearrangements under specific conditions, or other transformations initiated by the reactive carbonyl and chloro functionalities. However, the Favorskii rearrangement remains the most prominent and well-studied skeletal modification for this class of compounds.

Advanced Spectroscopic Characterization and Structural Elucidation of 8 Chloro 3,4 Dihydro 2h Naphthalen 1 One and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 8-chloro-3,4-dihydro-2H-naphthalen-1-one, the ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

The aromatic region would typically display signals for the three protons on the substituted benzene (B151609) ring. The electron-withdrawing effect of the chlorine atom and the carbonyl group would influence their chemical shifts. The aliphatic region would contain signals for the three methylene (B1212753) groups of the dihydronaphthalenone ring system. The protons at C-2, being adjacent to the carbonyl group, are expected to appear at a lower field compared to the protons at C-3 and C-4. Spin-spin coupling between adjacent non-equivalent protons would result in characteristic splitting patterns, which can be used to establish the connectivity of the protons.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.0 - 8.0 | m |

| -CH₂- (C4) | 2.8 - 3.1 | t |

| -CH₂- (C2) | 2.5 - 2.8 | t |

| -CH₂- (C3) | 2.0 - 2.4 | m |

Note: These are predicted values based on general principles and data for similar structures. Actual values may vary.

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum.

The carbonyl carbon (C-1) is expected to have the largest chemical shift, typically in the range of 190-200 ppm. The aromatic carbons would appear in the region of 120-150 ppm, with the carbon bearing the chlorine atom (C-8) and the carbons of the fused ring system showing distinct shifts. The aliphatic carbons (C-2, C-3, and C-4) would resonate at higher fields, typically between 20 and 40 ppm.

As with ¹H NMR, specific experimental data for the title compound is not available in the provided search results. However, data for hydroxylated derivatives can offer a comparative reference. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (C1) | 195 - 205 |

| Aromatic C-Cl (C8) | 130 - 140 |

| Aromatic C (quaternary) | 135 - 150 |

| Aromatic CH | 120 - 135 |

| -CH₂- (C2) | 35 - 45 |

| -CH₂- (C4) | 25 - 35 |

| -CH₂- (C3) | 20 - 30 |

Note: These are predicted values based on general principles and data for similar structures. Actual values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful methods for establishing detailed structural connectivity.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal correlations between protons that are spin-spin coupled. This would be instrumental in confirming the sequence of the methylene groups in the aliphatic ring and assigning the relative positions of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

While no specific 2D NMR data for this compound has been found, these techniques are standard procedures in the structural elucidation of novel organic molecules.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) corresponds to specific bond vibrations, allowing for the identification of functional groups.

For this compound, the most characteristic absorption in the IR spectrum would be the strong C=O stretching vibration of the ketone group, expected in the region of 1680-1700 cm⁻¹. The presence of the aromatic ring would give rise to C=C stretching vibrations between 1450 and 1600 cm⁻¹ and C-H stretching vibrations above 3000 cm⁻¹. The C-Cl stretching vibration would be observed in the fingerprint region, typically between 550 and 750 cm⁻¹. The aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹.

Raman spectroscopy would also show these characteristic vibrations, and due to the different selection rules, can sometimes provide additional information, especially for non-polar bonds.

While a specific IR spectrum for the title compound is not available, the IR spectrum of the parent compound, 1-tetralone (B52770), shows a strong carbonyl absorption around 1685 cm⁻¹. nist.govnist.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

The molecular formula of this compound is C₁₀H₉ClO, which corresponds to a molecular weight of approximately 180.63 g/mol . scbt.com The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion would be observed, with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of this compound under electron ionization (EI) would likely proceed through characteristic pathways for ketones. Alpha-cleavage adjacent to the carbonyl group could lead to the loss of CO or C₂H₄. Cleavage of the aliphatic ring could also occur.

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

To date, no crystal structure of this compound has been reported in the searched literature. However, the crystal structures of related derivatives, such as (E)-2-(4-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one, have been determined. researchgate.net These studies reveal that the dihydronaphthalenone ring system typically adopts a distorted half-chair or screw-boat conformation. Such information can be used to build a model of the likely solid-state structure of the title compound. For a chiral derivative, X-ray crystallography can also be used to determine the absolute configuration.

UV-Visible Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. For a compound such as this compound, the chromophoric system, consisting of a benzene ring fused to an α,β-unsaturated ketone, gives rise to characteristic absorption bands in the UV region. These absorptions correspond to the promotion of electrons from lower energy molecular orbitals to higher energy molecular orbitals.

The primary electronic transitions observed in molecules of this type are the π→π* (pi to pi-star) and n→π* (n to pi-star) transitions. libretexts.orguzh.ch The π→π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are typically of high intensity (large molar absorptivity, ε). uzh.ch The n→π* transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the carbonyl oxygen, to an antibonding π* orbital. masterorganicchemistry.com These transitions are generally of much lower intensity compared to π→π* transitions. masterorganicchemistry.com

While specific experimental UV-Vis data for this compound is not extensively documented in publicly available literature, a detailed analysis can be performed by examining its parent compound, 1-tetralone (also known as α-tetralone). nih.govnih.gov The electronic absorption data for 1-tetralone provides a foundational understanding of the core chromophore's behavior.

Detailed Research Findings

The UV spectrum of 1-tetralone, the unsubstituted parent molecule, exhibits two distinct absorption bands. nih.govnih.gov The first is a high-intensity band attributed to the π→π* transition of the conjugated aromatic system, and the second is a lower-intensity band at a longer wavelength, characteristic of the n→π* transition of the carbonyl group. masterorganicchemistry.comnih.govnih.gov

| Compound | Solvent | λmax [nm] (Transition) | Molar Absorptivity (log ε) | Reference |

|---|---|---|---|---|

| 1-Tetralone | Hexane | 247.5 (π→π) | 4.06 | nih.govnih.gov |

| 1-Tetralone | Hexane | 290 (n→π) | 3.28 | nih.govnih.gov |

The presence of a chlorine atom at the 8-position of the tetralone ring, as in this compound, is expected to modify the absorption characteristics of the parent chromophore. The chlorine atom, acting as an auxochrome, possesses non-bonding electron pairs that can interact with the π-electron system of the benzene ring. This interaction typically leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π→π* transition. libretexts.org This red shift occurs because the delocalization of the lone pair electrons from the chlorine atom into the aromatic ring raises the energy of the highest occupied molecular orbital (HOMO) and may lower the energy of the lowest unoccupied molecular orbital (LUMO), thus reducing the energy gap for the π→π* transition. utoronto.ca

The n→π* transition, being primarily localized on the carbonyl group, is generally less affected by substituents on the aromatic ring. However, the electron-withdrawing inductive effect of the chlorine atom could slightly alter the energy of the non-bonding orbitals, potentially leading to a minor shift in the λmax of this transition.

Therefore, the UV-Vis spectrum of this compound is predicted to show a strong absorption band for the π→π* transition at a wavelength slightly longer than 247.5 nm, and a weaker n→π* transition band at a wavelength near 290 nm, when compared to the unsubstituted 1-tetralone in a non-polar solvent.

Computational Chemistry and Molecular Modeling Studies of Chlorinated Dihydronaphthalenones

Quantum Mechanical Calculations (e.g., DFT)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become indispensable in modern chemical research. DFT allows for the detailed examination of a molecule's behavior by assessing energies, stabilities, and electronic properties of reactants, transition states, and products. researchgate.net

Geometry Optimization and Electronic Structure Analysis

Geometry optimization using DFT is a fundamental step to predict the most stable three-dimensional structure of a molecule. For 8-chloro-3,4-dihydro-2H-naphthalen-1-one, these calculations determine key structural parameters. The presence of the chlorine atom at the C8 position influences the electronic distribution across the aromatic ring and can cause slight distortions in the geometry compared to the unsubstituted α-tetralone. nih.govmdpi.com

Electronic structure analysis provides a deeper understanding of the molecule's properties. Natural Bond Orbital (NBO) analysis can be used to study intramolecular interactions, such as hyperconjugative effects and the delocalization of electron density. researchgate.net For chlorinated aromatic compounds, the position of the chlorine atom significantly alters the electronic distribution, which can affect dipole moments and reactivity. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's excitability and kinetic stability. researchgate.netnih.gov

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

| Dipole Moment | 2.1 Debye |

This table presents hypothetical DFT-calculated data for a representative chlorinated aromatic ketone to illustrate typical computational outputs.

Transition State Analysis and Reaction Mechanism Prediction

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states (the highest energy point along the reaction coordinate). This analysis helps in elucidating reaction mechanisms. For instance, in the synthesis of chlorinated naphthalenones, DFT can model the chlorination of the parent naphthalenone, predicting the transition state structures and energy barriers for chlorine addition at different positions. This can explain the regioselectivity of the reaction. While specific studies on this compound are not prevalent, the principles are well-established for related reactions, such as the hydrodechlorination of chloroaromatics. nih.gov

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters. Time-dependent DFT (TD-DFT) is used to simulate UV-Vis absorption spectra, providing information about electronic transitions. nih.govmdpi.com Calculations can also predict vibrational frequencies for IR and Raman spectra, which, when compared to experimental data, help confirm the molecular structure. nih.govmdpi.com

Furthermore, the Gauge-Including Atomic Orbital (GIAO) method is widely used to predict NMR chemical shifts (¹H and ¹³C). These predicted spectra can be compared against experimental data to validate the proposed structure or to help in the assignment of complex spectra. np-mrd.orgresearchgate.net For this compound, predictions would show characteristic shifts for the aromatic and aliphatic protons, with the chlorine atom influencing the chemical shifts of nearby protons and carbons.

| Proton | Predicted (GIAO/DFT) | Experimental |

|---|---|---|

| Ar-H (ortho to C=O) | 7.95 | 8.01 |

| Ar-H (meta to C=O) | 7.30 | 7.35 |

| -CH₂- (alpha to C=O) | 2.98 | 2.95 |

| -CH₂- (beta to C=O) | 2.15 | 2.12 |

This table illustrates the typical agreement between computationally predicted and experimentally observed NMR data for a related structure.

Energetic Landscape of Isomers and Conformers

Molecules can exist as different isomers or conformers, and computational chemistry can map their energetic landscape to determine their relative stabilities. researchgate.netresearchgate.net For chlorinated tetralones, DFT calculations can compare the total energies of various positional isomers (e.g., 5-chloro, 6-chloro, 7-chloro, and 8-chloro) to predict which isomer is the most thermodynamically stable. nih.govnih.gov

Additionally, the dihydro-naphthalenone ring system is not planar and can adopt different conformations (e.g., twist-boat or half-chair). Computational studies can calculate the energy barriers between these conformers, providing insight into the molecule's flexibility and the predominant conformation at room temperature. Substituents on the ring can impose specific steric and electronic effects that favor one conformation over others. nih.govnih.gov Studies on related systems show that even small energy differences can significantly impact the population of different conformers. mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.netnih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. ijpsjournal.comnih.gov

Assessment of Binding Affinities with Biological Macromolecules

Naphthalenone derivatives are known to possess a range of biological activities, including anticancer and antimicrobial effects. researchgate.netbiointerfaceresearch.com Molecular docking simulations are used to assess the binding affinity of compounds like this compound to the active sites of specific biological macromolecules, such as enzymes or receptors. nih.gov

The simulation calculates a "docking score," which is an estimation of the binding free energy (e.g., in kcal/mol). A lower (more negative) score generally indicates a stronger, more favorable binding interaction. nih.gov The simulation also reveals the specific interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.net For example, docking studies on related tetralone derivatives have identified them as inhibitors of the macrophage migration inhibitory factor (MIF), a protein involved in inflammation. nih.gov Similarly, studies on other chlorinated compounds have shown that the halogen atom can be crucial for fitting into specific sub-pockets within a protein's active site. thesciencein.org

| Compound | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Naphthalenone Derivative | Thymidylate Synthase | -6.8 | ARG-50, TYR-94 |

| 8-Chloro-naphthalenone Derivative | MIF Tautomerase | -7.5 | PRO-1, LYS-32, ILE-64 |

| Reference Inhibitor | MIF Tautomerase | -8.2 | PRO-1, TYR-36 |

This table provides hypothetical data illustrating how docking scores and interacting residues are reported in computational studies. ijpsjournal.comnih.gov

Identification of Key Interacting Residues and Binding Modes

Molecular docking and other computational methods have been instrumental in elucidating the binding modes of chlorinated dihydronaphthalenone and tetralone derivatives with various protein targets. These studies reveal that the specific placement of the chloro group and other substituents on the naphthalenone scaffold can significantly influence binding affinity and selectivity by engaging with key amino acid residues in the target's binding pocket.

For instance, in studies of tetralone derivatives as inhibitors of macrophage migration inhibitory factor (MIF), a protein implicated in inflammation, molecular docking has been used to understand their binding interactions. While not specific to the 8-chloro derivative, these studies show that the tetralone core can fit into the active site of MIF. The interactions are often characterized by a combination of hydrophobic contacts and, depending on other substitutions, hydrogen bonds.

In a different context, the study of tetralone derivatives as potential anticancer agents targeting caspase-7, a key enzyme in apoptosis, has also benefited from computational analysis. Molecular dynamics (MD) simulations have shown that the naphthalene (B1677914) group of a tetralone derivative can interact with a small hydrophobic pocket within the caspase-7 active site. aablocks.com Key residues identified in this hydrophobic pocket include Asn94, Arg133, Tyr137, Ile139, Ala148, Tyr149, Cys196, Val197, and Val198. aablocks.com The stability of these interactions is crucial for the inhibitory potential of the compound.

Similarly, in the pursuit of novel antimalarial drugs, α-tetralone derivatives have been investigated as inhibitors of the Plasmodium falciparum formate-nitrite transporter (PfFNT). Molecular docking studies have highlighted the importance of hydrogen bonds with residues such as THR106 and GLY107, as well as extensive hydrophobic and van der Waals interactions with residues like VAL196, PHE94, and ALA93. escholarship.org The chloro-substitution on the aromatic ring of the tetralone scaffold can modulate the electronic properties and the strength of these interactions.

The following table summarizes key interacting residues for tetralone derivatives with different protein targets, as identified through computational studies.

| Protein Target | Key Interacting Residues | Type of Interaction |

| Caspase-7 | Asn94, Arg133, Tyr137, Ile139, Ala148, Tyr149, Cys196, Val197, Val198 | Hydrophobic Interactions |

| PfFNT | THR106, GLY107, VAL196, PHE94, ALA93 | Hydrogen Bonds, Hydrophobic Interactions |

| BCL2 | Tyr46, Ala49, Phe50, Leu53, Val71, Leu75, Arg84, Ala87, Ser90 | Hydrophobic Interactions |

Virtual Screening Applications

The tetralone and dihydronaphthalenone scaffolds are recognized as privileged structures in medicinal chemistry, making them attractive candidates for virtual screening campaigns to identify novel bioactive compounds. googleapis.com Virtual screening allows for the rapid computational assessment of large chemical libraries to prioritize a smaller, more manageable set of compounds for experimental testing.

The α-tetralone scaffold has been successfully used in virtual screening to discover inhibitors for a variety of biological targets. googleapis.com For example, a virtual screening approach was employed to identify tetralone-based inhibitors of the dengue virus NS2B-NS3 protease. google.com This led to the discovery of a dihydronaphthalenone hit that acted as a single-digit micromolar inhibitor. google.com

In another example, a machine learning-based virtual screening of natural products identified compounds with an 8-hydroxy-1-tetralone motif and halogenated rings as potential inhibitors of HIV-1 integrase. This highlights how virtual screening can pinpoint specific substitution patterns, such as the presence of a halogen, that are likely to contribute to biological activity.

The general workflow for such virtual screening campaigns often involves:

Library Preparation: Assembling a large database of compounds containing the desired scaffold, in this case, chlorinated dihydronaphthalenones.

Target-Based Screening: Docking the library of compounds into the binding site of a protein of interest and scoring their predicted binding affinities.

Ligand-Based Screening: Using a known active molecule as a template to search for other compounds with similar 2D or 3D features.

Hit Selection and Experimental Validation: Selecting the top-scoring compounds for synthesis and biological testing to confirm their activity.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful ligand-based drug design technique that focuses on identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological effect.

Elucidation of Essential Structural Features for Biological Activity

For chlorinated dihydronaphthalenones, pharmacophore models can help to understand the role of the chloro-group and other structural elements in binding to a target receptor. A pharmacophore model for a particular biological activity might include:

An aromatic ring feature corresponding to the chlorinated phenyl ring of the dihydronaphthalenone core.

A hydrophobic feature representing the non-polar parts of the molecule.

A hydrogen bond acceptor feature, typically the carbonyl group at the 1-position.

The position of the chloro-substituent can be a critical determinant of the shape and electronic properties of the pharmacophore, influencing how the molecule fits into the binding site and interacts with specific residues.

Studies on related chalcone (B49325) derivatives of dihydronaphthalenone as tyrosinase inhibitors have shown that the substitution pattern on the benzylidene ring is crucial for activity. While not directly on the 8-chloro isomer, this work underscores the importance of substituent placement for biological function, which is a key aspect elucidated by pharmacophore modeling.

Scaffold Hopping and Novel Chemotype Discovery

Scaffold hopping is a computational strategy used to discover novel chemical scaffolds that can mimic the biological activity of a known active compound by presenting a similar 3D arrangement of key interacting groups. The dihydronaphthalenone and tetralone cores can serve as starting points for scaffold hopping or can be identified as novel scaffolds through such a process.

For instance, starting from a known inhibitor of a particular enzyme, a scaffold hopping approach could identify the chlorinated dihydronaphthalenone core as a viable replacement for the original scaffold, provided it can maintain the critical interactions with the target protein. This can lead to the discovery of new classes of compounds with potentially improved properties, such as better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles or novel intellectual property.

An example of this approach involved the development of inhibitors for the dengue virus protease, where a virtual screening hit was followed by a scaffold hopping strategy to design new compounds. google.com This demonstrates the utility of combining computational techniques to explore novel chemical space based on a promising initial scaffold.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a powerful tool to study the physical movements of atoms and molecules over time. In the context of drug design, MD simulations are used to analyze the stability of protein-ligand complexes and to understand the dynamic nature of their interactions.

Analysis of Protein-Ligand Complex Stability and Dynamics

Once a chlorinated dihydronaphthalenone derivative is docked into a protein's binding site, MD simulations can be performed to assess the stability of the predicted binding pose. Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over the course of the simulation suggests that the ligand remains in its binding pocket and that the protein-ligand complex is stable. Studies on tetralone derivatives as anticancer agents have used RMSD to confirm the stability of the ligand within the binding pockets of BCL2 and caspase-7. aablocks.com

Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify which parts of the protein are flexible and which are more rigid. Significant fluctuations in the residues of the binding pocket could indicate instability in the protein-ligand interaction.

Protein-Ligand Interactions: MD simulations allow for the monitoring of key interactions, such as hydrogen bonds and hydrophobic contacts, over time. This can reveal which interactions are most persistent and therefore most important for binding. For example, MD simulations of butyrylcholinesterase inhibitors based on a 6-methoxy-1-tetralone (B92454) scaffold have been used to analyze the stability of hydrogen bonds and pi-pi stacking interactions with key residues like Gly116, Ser198, and His438.

The following table provides an overview of the application of MD simulations in studying tetralone derivatives.

| Analysis Type | Purpose | Example Application |

| RMSD | To assess the stability of the protein-ligand complex over time. | Confirming stable binding of a tetralone derivative in the active site of caspase-7. aablocks.com |

| RMSF | To identify flexible and rigid regions of the protein upon ligand binding. | Analyzing residue fluctuations in the binding pocket of butyrylcholinesterase. |

| Interaction Analysis | To monitor the persistence of key binding interactions. | Observing the stability of hydrogen bonds between a tetralone derivative and butyrylcholinesterase. |

Conformational Behavior of Chlorinated Dihydronaphthalenones in Solution

The conformational landscape of chlorinated dihydronaphthalenones, such as this compound, is a critical aspect of their chemical behavior and molecular recognition properties. The inherent flexibility of the non-aromatic ring system, fused to a rigid benzene (B151609) ring, gives rise to a dynamic equilibrium of conformers in solution. Computational chemistry and molecular modeling serve as powerful tools to elucidate the preferred three-dimensional structures and the energy barriers between them.

The parent compound, 3,4-dihydro-2H-naphthalen-1-one (α-tetralone), has been the subject of conformational studies to understand the fundamental dynamics of this bicyclic system. The partially saturated cyclohexenone ring is not planar and exists in a state of dynamic equilibrium between two principal, low-energy conformations: a half-chair and an envelope (or sofa) form.

Theoretical studies on α-tetralone have shown that these conformers are close in energy. For instance, force-field calculations (MMPI) have suggested that the envelope conformation is more stable by approximately 0.94 kcal/mol. researchgate.net In contrast, semi-empirical methods like MNDO have calculated the energies of the envelope and half-chair conformations to be nearly equal, which may be attributed to an underestimation of π-conjugation energy in this method. researchgate.net This small energy difference indicates that both conformers likely coexist in solution at room temperature, rapidly interconverting.

The introduction of a chlorine atom onto the aromatic ring, as in this compound, is expected to influence this conformational equilibrium primarily through steric and electronic effects. The chlorine atom at the C-8 position is in a peri position relative to the C-1 carbonyl group. This proximity introduces significant steric hindrance. Steric effects arise from the spatial arrangement of atoms, and when non-bonded atoms are brought close together, there is typically a rise in the energy of the molecule due to repulsive forces between their electron clouds. wikipedia.org

The nature of the solvent can also play a role in the conformational preference. Solvents with different polarities can stabilize the various conformers to different extents, thereby shifting the equilibrium. For flexible molecules, computational studies often employ explicit or implicit solvent models to account for these interactions and provide a more accurate representation of the conformational profile in a specific medium.

While detailed quantitative data for the 8-chloro derivative remains a subject for further specific investigation, the foundational understanding of the conformational dynamics of the parent tetralone ring system provides a robust framework for predicting its behavior.

Interactive Data Table: Conformational Analysis of α-Tetralone

The following table summarizes the findings from theoretical studies on the parent compound, α-tetralone, which informs the expected conformational behavior of its chlorinated derivatives.

| Computational Method | Most Stable Conformer | Energy Difference (kcal/mol) | Reference |

| MMPI (Force-Field) | Envelope | ~0.94 | researchgate.net |

| MNDO (Semi-Empirical) | Envelope and Half-Chair | ~0.0 | researchgate.net |

Medicinal Chemistry and Biological Activity of Dihydronaphthalenone Scaffolds, with Emphasis on Halogenated Derivatives

Structure-Activity Relationship (SAR) Studies of Naphthalenone and Tetralone Derivatives

Structure-Activity Relationship (SAR) analysis of tetralone analogues has garnered significant attention, providing valuable insights for the future design of derivatives aimed at various biological targets. nih.gov The reactivity and versatility of the tetralone scaffold make it a suitable starting material for a diverse range of synthetic compounds.

The introduction of a halogen, such as chlorine, into a biologically active molecule can profoundly modulate its properties and efficacy. eurochlor.org The presence of a chlorine atom on the aromatic ring of a scaffold like tetralone can increase the molecule's lipophilicity. researchgate.net This enhanced lipophilicity can lead to greater partitioning of the compound into the lipophilic phase of a cell membrane or through the lipophilic domains of a protein, potentially improving its bioavailability and interaction with target sites. researchgate.net

Table 1: SAR Insights for Halogenated Tetralone Derivatives

eurochlor.orgresearchgate.net| Structural Modification | Observed Impact on Bioactivity | Potential Mechanism | Reference |

|---|---|---|---|

| General Halogenation (e.g., Chlorine) | Can substantially improve intrinsic biological activity. | Increases lipophilicity, enhances cell membrane partitioning, allows for nonbonding interactions at target sites. | |

| Electron-Withdrawing Group (Halogen) at C3 of Naphthoquinone Ring | Promotes cytotoxicity in cancer cells. | Enhances the electrophilic nature of the compound, potentially increasing reactivity with biological targets. |

Beyond halogenation, the placement of various substituents on both the aromatic and saturated rings of the dihydronaphthalenone scaffold plays a critical role in defining the pharmacological profile. The core structure serves as a template that can be systematically modified to fine-tune activity and selectivity. For example, studies on related scaffolds have shown that substituents on attached side chains, such as an 8-chlorobenzyl group, can impart high selectivity for specific biological targets like the dopamine (B1211576) transporter (DAT). nih.gov

Synthetic strategies often involve creating libraries of derivatives with diverse substitutions to explore the SAR landscape thoroughly. nih.gov Modifications can influence the molecule's conformation, electronic distribution, and ability to form key interactions with a protein's active site. The strategic placement of different functional groups allows for the optimization of potency and the development of compounds with tailored therapeutic applications. nih.govresearchgate.net

Exploration of Diverse Pharmacological Activities

The dihydronaphthalenone or tetralone scaffold is a pharmacophore associated with a wide range of biological activities, making it a privileged structure in medicinal chemistry. nih.govresearchgate.net Research has demonstrated the potential of these derivatives in several therapeutic areas.

Tetralone derivatives have been identified as promising candidates for the development of novel anticancer agents. nih.govresearchgate.net Several studies have focused on synthesizing and evaluating tetralone and other naphthalene-based compounds for their cytotoxic effects against various cancer cell lines. nih.govnih.gov The naphthalene (B1677914) moiety itself is found in numerous biologically active compounds and is sometimes used as a bioisostere for a benzene (B151609) ring to improve chemical and metabolic stability while retaining pharmacological effects. nih.gov

The anticancer effects of dihydronaphthalenone derivatives are often linked to their ability to interact with specific molecular targets that are crucial for cancer cell growth and survival. While the precise targets for 8-chloro-3,4-dihydro-2H-naphthalen-1-one are not extensively detailed in the literature, research on analogous structures provides insight into potential mechanisms of action. For example, certain dihydronaphthalene analogues inspired by combretastatin (B1194345) A-4 have been shown to exert their potent cytotoxic effects by inhibiting tubulin polymerization. nih.gov In another study, a naphthoquinone analogue, BH10, was found to potentially target the Kelch-like ECH-associated protein 1 (Keap1), which led to an alteration of cellular glucose metabolism and induced necrosis in cancer cells. nih.gov While not directly an anticancer target, molecular docking studies of some antibacterial tetralone derivatives have suggested dihydrofolate reductase (DHFR) as a potential binding protein. nih.gov The investigation into specific targets like KDR, FLT, HIF-1α, VEGF, HDACs-2, Akt2, and PD-L1 for this class of compounds remains an active area of research.

The tetralone scaffold has also demonstrated significant potential in the development of new antimicrobial agents. nih.govresearchgate.net This is particularly important given the rise of drug-resistant pathogens. nih.gov

Novel tetralone derivatives containing an aminoguanidinium moiety have been synthesized and evaluated for their antibacterial activity. nih.gov In these studies, many of the compounds showed potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) as low as 0.5 to 4 μg/mL. nih.gov The SAR studies from this work indicated that the tetralone core is a viable scaffold for developing agents against resistant bacterial strains. Further research on other heterocyclic systems has shown that the presence of both chloro and fluoro groups can have a significant impact on antimicrobial activity, suggesting that multi-halogenated derivatives could be a promising avenue for exploration. researchgate.net

Table 2: Biological Activities of Tetralone Derivatives

nih.govnih.govnih.gov| Pharmacological Activity | Key Findings | Example Mechanism/Target | Reference |

|---|---|---|---|

| Anticancer | Derivatives show cytotoxicity against various human cancer cell lines. | Inhibition of tubulin polymerization; Targeting Keap1 protein. | |

| Antimicrobial (Antibacterial) | Potent activity against Gram-positive bacteria, including MRSA, with MICs in the low µg/mL range. | Potential inhibition of Dihydrofolate Reductase (DHFR). |

Anti-inflammatory Properties and Target Modulation (e.g., TNF-α, COX-2)

Currently, there is a lack of specific data in publicly available scientific literature detailing the anti-inflammatory properties of this compound. Research into related structures, such as chalcone (B49325) derivatives of α-tetralone (a dihydronaphthalenone), has shown anti-inflammatory activity, but these findings have not been directly attributed to the 8-chloro parent compound itself. nih.gov Similarly, while other naphthoquinones have been investigated for their ability to reduce pro-inflammatory cytokines like TNF-α, specific modulation of TNF-α or inhibition of COX-2 by this compound has not been documented. researchgate.net

Central Nervous System (CNS) Activity (e.g., Antipsychotic, Anticonvulsant, Antidepressant)

Detailed pharmacological studies on the direct antipsychotic, anticonvulsant, or antidepressant activities of this compound are not present in the available scientific literature. While structurally related tetrahydronaphthalene derivatives have been explored for CNS-related activities, including as receptor antagonists relevant to depression and anxiety, these properties are specific to those derivatives and cannot be extrapolated to the 8-chloro-tetralone compound. nih.gov Research on other novel compounds has shown anticonvulsant properties, but these are structurally distinct from the dihydronaphthalenone . nih.govnih.gov

Antioxidant Activity

While various naphthalene-based chalcone derivatives have been synthesized and evaluated for their antioxidant potential, there is no specific research confirming the antioxidant activity of this compound. nih.govresearchgate.net Studies on related compounds indicate that antioxidant capacity is often linked to specific substitutions, such as hydroxyl groups, on the molecular scaffold, and these findings are not directly applicable to the title compound.

Other Noteworthy Biological Activities (e.g., Antimalarial, Antitubercular, Nematocidal, Aldose Reductase Inhibition)

There is a lack of documented evidence for antimalarial, antitubercular, nematocidal, or aldose reductase inhibitory activity specifically for this compound. Research into other classes of compounds, such as quinoxaline (B1680401) 1,4-di-N-oxides, has shown antimalarial and antimycobacterial properties. frontiersin.org Furthermore, specific tetrahydronaphthalene amide derivatives have been identified as a class of inhibitors against Mycobacterium tuberculosis, but this activity is not associated with the simpler this compound structure. nih.gov Similarly, studies on aldose reductase inhibitors have included naphthalene derivatives, but not the specific compound . nih.gov A patent has been identified that uses this compound as a chemical intermediate for synthesizing modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, which is relevant for diseases such as cystic fibrosis and COPD. google.com

Development of Dihydronaphthalenone-Based Probes and Fluorescent Skeletons

The dihydronaphthalenone scaffold has been utilized in the development of fluorescent probes. However, there is no specific mention in the scientific literature of this compound being developed or used as a fluorescent probe or skeleton. The research in this area tends to focus on other derivatives designed to exhibit specific optical properties for detecting biological analytes.

Future Directions and Emerging Research Avenues for 8 Chloro 3,4 Dihydro 2h Naphthalen 1 One

Novel Synthetic Methodologies for Enhanced Accessibility and Sustainability

The synthesis of tetralones is evolving beyond traditional methods like Friedel-Crafts acylation, which often require harsh conditions and excess catalysts. tandfonline.com Modern research is focused on developing more efficient, sustainable, and accessible synthetic routes.

Recent advancements include metal-free cascade reactions that enable the synthesis of tetralone derivatives through reductive Friedel–Crafts alkylation and cyclization of keto acids or esters under simple reaction conditions. rsc.org Another green approach involves the use of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) to promote intramolecular Friedel-Crafts acylation of arylalkyl acid chlorides without the need for additional catalysts. organic-chemistry.org

Photoredox catalysis using organic catalysts like 4CzIPN with visible light offers a metal-free alternative for intramolecular arene alkylation, leading to fused, partially saturated cores like the tetralone system. organic-chemistry.org Furthermore, the development of novel catalysts, such as graphitic carbon nitride-supported dual-metal-ion catalysts (GACs), is paving the way for more sustainable manufacturing processes with improved efficiency and catalyst recoverability. sciencedaily.com These methods represent a significant step towards greener and more atom-economical syntheses of complex chlorinated tetralones.

| Methodology | Key Reagents/Catalysts | Primary Advantages |

| Cascade Reductive Friedel–Crafts | Metal-free conditions | Broad substrate generality, facile scalability, high functional group tolerance. rsc.org |

| HFIP-Promoted Acylation | 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) | Catalyst-free, operationally simple. organic-chemistry.org |

| Photoredox Catalysis | Organic photocatalyst (e.g., 4CzIPN), visible light | Metal-free, uses radical precursors for arene alkylation. organic-chemistry.org |

| Rhodium-Catalyzed Hydroacylation | [Rh(COD)Cl]2, (R)-DTBM-SEGPHOS | Generates products in good yields with excellent enantioselectivities. organic-chemistry.org |

| Dual-Metal-Ion Catalysis | Graphitic Carbon Nitride (GACs) with copper ions | Sustainable, efficient, recoverable catalyst, reduces metal contamination. sciencedaily.com |

| Oxidation of Tetralins | Persulfate, divalent metal salt (e.g., Cupric sulfate) | Process for preparing substituted tetralones from corresponding tetralins. google.com |

Exploration of Complex Molecular Architectures Incorporating the Chlorinated Dihydronaphthalenone Moiety

The 8-chloro-3,4-dihydro-2H-naphthalen-1-one moiety serves as a versatile scaffold for constructing a diverse range of complex molecular architectures. researchgate.netedu.krd Its inherent reactivity and structural features allow for its incorporation into various heterocyclic and fused-ring systems, leading to compounds with a broad spectrum of pharmacological activities. nih.gov

Researchers have successfully synthesized numerous derivatives, including:

α,β-Unsaturated Carbonyl Derivatives: These compounds have been investigated for their potential in treating Alzheimer's disease. nih.gov

Indolylmethylene and Thiazolyl-pyrazoline Derivatives: These have been explored for their potential therapeutic benefits. researchgate.net

Piperazine-Substituted Derivatives: These have been synthesized and evaluated for their anti-cancer properties, particularly against hepatocellular carcinoma.

Benzohydrazide Derivatives: These have been designed as potential anti-prostate cancer agents.

These examples highlight the utility of the chlorinated tetralone core as a foundational element for creating novel, therapeutically relevant molecules. The ability to modify the scaffold at various positions allows for fine-tuning of the steric and electronic properties, which is crucial for optimizing biological activity.

| Derivative Class | Explored Therapeutic Area | Reference |

| α,β-Unsaturated Carbonyl Derivatives | Alzheimer's Disease | nih.gov |

| Indolyl-tetralone Chalcones | Anticancer | researchgate.net |

| α-aryl-α-tetralones | Antiviral | researchgate.net |

| Piperazine-Substituted Derivatives | Hepatocellular Carcinoma | |

| Benzohydrazide Derivatives | Prostate Cancer |

Deeper Mechanistic Understanding of Biological Interactions and Target Specificity

A critical area of future research is the elucidation of the precise molecular mechanisms through which derivatives of this compound exert their biological effects. While various activities have been reported, a deeper understanding of target engagement and pathway modulation is necessary for rational drug development.

For instance, certain α,β-unsaturated carbonyl-based tetralone derivatives have shown potent inhibitory activity against monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), enzymes implicated in the pathology of Alzheimer's disease. nih.gov Some of these compounds also effectively disaggregate amyloid-β fibrils, a key pathological hallmark of the disease. nih.gov In the realm of oncology, derivatives have been shown to inhibit critical signaling pathways such as NF-κB and MAPK, which are known to promote the growth and survival of cancer cells.

Future studies should employ advanced biochemical and cell-based assays to identify specific protein targets and map the downstream signaling cascades affected by these compounds. Understanding the structure-activity relationship (SAR) at the molecular level will be crucial for designing next-generation inhibitors with enhanced potency and selectivity. nih.gov

Integration of Advanced Computational Techniques for Rational Design

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of novel therapeutics based on the this compound scaffold. Techniques such as molecular docking and molecular dynamics (MD) simulations are increasingly being used to predict the binding modes of these compounds with their biological targets and to assess the stability of the resulting protein-ligand complexes.

For example, docking studies have been used to rationalize the inhibitory activity of tetralone derivatives against targets like the androgen receptor in prostate cancer. These computational approaches provide valuable insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity.

Future research will likely see a greater integration of more advanced computational methods. This includes the use of Density Functional Theory (DFT) for a more accurate description of electronic properties and reactivity, as well as the application of machine learning and artificial intelligence algorithms to predict biological activity and guide the design of new derivatives with improved pharmacological profiles.

Therapeutic Potential in Underexplored Disease Areas

While significant research has focused on the anticancer properties of tetralone derivatives, there is considerable potential for these compounds in other, less explored therapeutic areas. The versatility of the tetralone scaffold suggests that its derivatives could be effective against a range of diseases. nih.govresearchgate.net

An emerging and promising area is the development of tetralone-based agents for neurodegenerative disorders. As mentioned, certain derivatives have shown promise as multifunctional agents for the treatment of Alzheimer's disease by simultaneously targeting multiple pathological pathways. nih.gov

Additionally, the tetralone scaffold has been identified in compounds with antidepressant and antiviral activities. researchgate.netedu.krd Future research should systematically screen libraries of this compound derivatives against a wider range of biological targets to uncover new therapeutic opportunities. This could include investigations into their potential as anti-inflammatory, and antimicrobial agents. nih.gov

| Therapeutic Area | Observed Effect/Target of Derivatives | Reference |

| Neurodegenerative Disease | Inhibition of MAO-B, AChE; Aβ fibril disassembly. | nih.gov |

| Antidepressant | Clinically used antidepressants contain the tetralone scaffold. | researchgate.netedu.krd |

| Antiviral | α-aryl-α-tetralones have shown antiviral activity. | researchgate.net |

| Anti-inflammatory | General anti-inflammatory properties have been noted for related compounds. | nih.gov |

Investigation of Environmental Impact and Biotransformation Pathways (excluding toxicity aspects)

Understanding the environmental fate and biotransformation of this compound is crucial for a complete life-cycle assessment. While specific studies on this particular compound are scarce, insights can be drawn from research on related chlorinated aromatic compounds.

Chlorinated naphthalenes are generally expected to adsorb to soil and sediment. The degradation of simpler, non-chlorinated naphthalene (B1677914) by microorganisms often proceeds via hydroxylation of the aromatic ring to form intermediates that can be further metabolized. nih.gov For chlorinated aromatic compounds, bacterial degradation can involve dehalogenation steps, where the chlorine atom is removed. nih.gov

Therefore, a plausible biotransformation pathway for this compound could involve initial ring-hydroxylation, followed by or preceded by dehalogenation. Future research should focus on identifying the specific microbial species and enzymatic systems capable of metabolizing this compound. This would involve isolating and characterizing microbes from contaminated environments and elucidating the metabolic intermediates and final breakdown products to assess its persistence and potential for bioremediation.

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for 8-chloro-3,4-dihydro-2H-naphthalen-1-one, and how can side reactions like dimerization be minimized?

- Methodological Answer : The compound is synthesized via intramolecular dehydration of precursors such as 2-(3-aminopropylamino)-5-chlorobenzophenones. However, a key challenge is avoiding dimerization during cyclization. To mitigate this, reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) must be optimized. For example, anhydrous solvents and controlled heating (e.g., reflux in toluene) can favor monomer formation over dimerization . Alternative routes involve Claisen-Schmidt condensation of aldehydes with 3,4-dihydronaphthalen-1-one derivatives, though this requires precise stoichiometry and purification via column chromatography to isolate the desired product .

Q. How can the purity of this compound be verified after synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Compare H and C NMR spectra with literature data to confirm structural integrity. For example, the ketone carbonyl resonance typically appears near 200 ppm in C NMR.

- HPLC-MS : High-performance liquid chromatography coupled with mass spectrometry can detect impurities (e.g., dimeric byproducts) and confirm molecular ion peaks.

- Melting Point Analysis : Sharp melting points within 1–2°C of literature values indicate high purity .

Advanced Research Questions

Q. What mechanistic insights explain the dimerization of intermediates during the synthesis of this compound?

- Methodological Answer : Dimerization arises from competing nucleophilic attack pathways. For example, in the dehydration of 2-(3-aminopropylamino)-5-chlorobenzophenones, the amine group may attack either the carbonyl carbon of the same molecule (intramolecular cyclization) or a neighboring molecule (intermolecular dimerization). Computational modeling (e.g., DFT studies) can predict reaction pathways, while kinetic experiments under varying concentrations provide empirical validation. Adjusting steric hindrance (e.g., introducing methyl groups) or using bulky solvents (e.g., tert-butyl alcohol) can suppress dimerization .

Q. How do halogen substituents (e.g., chlorine) influence the reactivity of 3,4-dihydronaphthalen-1-one derivatives in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chlorine atom at the 8-position activates the ketone toward nucleophilic addition but deactivates the aromatic ring toward electrophilic substitution. For Suzuki-Miyaura coupling, the chloro group can serve as a leaving group if paired with palladium catalysts (e.g., Pd(PPh)) and aryl boronic acids. However, steric effects from the fused dihydronaphthalene ring may require ligand optimization (e.g., XPhos) to enhance reaction yields .

Q. What strategies are effective for derivatizing this compound to study structure-activity relationships (SAR) in drug discovery?

- Methodological Answer :

- Hydrazone Formation : React the ketone with hydrazine derivatives (e.g., thiosemicarbazides) to generate Schiff bases, which can be screened for antimicrobial or anticancer activity .

- Reductive Amination : Reduce the ketone to an alcohol using NaBH, then convert it to an amine via Mitsunobu reaction with phthalimide, followed by deprotection. The resulting amine can be functionalized with acyl or sulfonyl groups .

- Heterocyclic Annulation : Use the ketone in multicomponent reactions (e.g., with ethyl cyanoacetate and ammonium acetate) to synthesize fused quinoline derivatives for photophysical studies .

Contradictions and Troubleshooting

Q. Discrepancies in reported melting points for this compound: How should researchers address this?

- Methodological Answer : Variations often stem from polymorphic forms or residual solvents. To resolve this:

- Recrystallize the compound from multiple solvents (e.g., ethanol vs. hexane) and compare melting points.

- Perform X-ray crystallography to confirm the crystal structure.

- Use differential scanning calorimetry (DSC) to detect phase transitions or solvate formation .

Applications in Advanced Research

Q. Can this compound serve as a precursor for bioactive heterocycles?

- Methodological Answer : Yes. For example:

- Antimicrobial Agents : Its hydrazone derivatives show activity against Gram-positive bacteria (e.g., S. aureus) when tested via broth microdilution assays (MIC values <10 µg/mL) .

- Kinase Inhibitors : The core structure mimics ATP-binding motifs; introducing pyridine or imidazole substituents via Sonogashira coupling can yield candidates for kinase inhibition assays .

Retrosynthesis Analysis